molecular formula C29H64NO4S+ B15176019 Triisononyl(methyl)ammonium methyl sulphate CAS No. 84473-73-4

Triisononyl(methyl)ammonium methyl sulphate

Cat. No.: B15176019
CAS No.: 84473-73-4
M. Wt: 522.9 g/mol
InChI Key: ALYXTPDCYLCADK-UHFFFAOYSA-N
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Description

Triisononyl(methyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C29H63NO4S and a molar mass of 521.87982 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triisononyl(methyl)ammonium methyl sulphate typically involves the quaternization of triisononylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

Triisononylamine+Methyl sulfateTriisononyl(methyl)ammonium methyl sulphate\text{Triisononylamine} + \text{Methyl sulfate} \rightarrow \text{this compound} Triisononylamine+Methyl sulfate→Triisononyl(methyl)ammonium methyl sulphate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Triisononyl(methyl)ammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

Triisononyl(methyl)ammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of triisononyl(methyl)ammonium methyl sulphate involves its interaction with cell membranes and other biological structures. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is exploited in various applications, including antimicrobial formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(octadecyl)ammonium methyl sulphate: Similar in structure but with an octadecyl group instead of a triisononyl group.

    Trimethyl(stearyl)ammonium methyl sulphate: Contains a stearyl group, differing in chain length and branching.

Uniqueness

Triisononyl(methyl)ammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties and reactivity. This uniqueness makes it suitable for specialized applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

84473-73-4

Molecular Formula

C29H64NO4S+

Molecular Weight

522.9 g/mol

IUPAC Name

methyl hydrogen sulfate;methyl-tris(7-methyloctyl)azanium

InChI

InChI=1S/C28H60N.CH4O4S/c1-26(2)20-14-8-11-17-23-29(7,24-18-12-9-15-21-27(3)4)25-19-13-10-16-22-28(5)6;1-5-6(2,3)4/h26-28H,8-25H2,1-7H3;1H3,(H,2,3,4)/q+1;

InChI Key

ALYXTPDCYLCADK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC[N+](C)(CCCCCCC(C)C)CCCCCCC(C)C.COS(=O)(=O)O

Origin of Product

United States

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